molecular formula C12H12N2O4 B012336 (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate CAS No. 103300-84-1

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

Cat. No. B012336
M. Wt: 248.23 g/mol
InChI Key: BNGIAHPVSBKYAG-VIFPVBQESA-N
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Description

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including cyclocondensation reactions. For example, a novel pyrimidine derivative was synthesized using Biginelli's three-component reaction, indicating a method that might be applicable for synthesizing "(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate" (Mohan et al., 2014).

Molecular Structure Analysis

Studies on pyrimidine derivatives reveal intricate hydrogen bonding and aromatic pi-pi stacking interactions contributing to their molecular structures. For instance, molecules of certain pyrimidine derivatives are linked by hydrogen bonds into chains of fused rings, demonstrating the structural complexity of these compounds (Low et al., 2002).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, leading to the formation of different functional groups and molecular frameworks. For example, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with certain amines gives rise to complex pyrimidine structures, indicating the reactive versatility of pyrimidine cores (Denislamova et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. The crystalline forms of these compounds can exhibit different polymorphs, highlighting the significance of molecular packing in determining their physical properties (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives, including reactivity towards various agents and conditions, is a key area of study. For instance, the acylation reactions of certain pyrimidine compounds have been explored to understand their reactivity patterns and potential for further chemical modifications (Steinlin & Vasella, 2009).

Scientific Research Applications

Antitumor Activity

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate and its derivatives have been explored for antitumor activities. For instance, a compound synthesized using a similar structure demonstrated potent inhibition of mammalian dihydrofolate reductase, showing significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Inhibitors of Folate Metabolism

Derivatives of this compound have been used in the synthesis of inhibitors targeting folate metabolism. They have been evaluated for their impact on cytotoxicity toward various cell lines, contributing to understanding the molecular aspects of drug interactions with dihydrofolate reductase (Piper et al., 1982).

Supramolecular Chemistry

Research has also delved into the supramolecular associations of proton-transfer adducts containing benzamidinium cations, which include derivatives of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate. These studies provide insights into the formation of supramolecular synthons characterized by charge-assisted hydrogen bonds (Portalone, 2010).

Antimicrobial Activity

In the realm of antimicrobial research, hybrids of this compound have shown significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria, and the Candida albicans fungal strain (Vlasov et al., 2021).

Anti-Hypertensive and Anti-Ulcer Applications

Synthesized derivatives have been tested for anti-hypertensive activity, showing promising results in terms of structure-activity relationship (Rana et al., 2004). Additionally, some compounds have been screened for anti-ulcer activity, highlighting the broad spectrum of biological activities associated with these derivatives (Rana et al., 2011).

Antiproliferative Activity against Colorectal Cancer

Recent studies have synthesized new compounds that showed potent inhibitory activity against human colorectal cancer cell lines (Choura et al., 2022).

Safety And Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air or water, due to the risk of violent reaction and possible flash fire . The compound should be handled only in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

benzyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIAHPVSBKYAG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542514
Record name Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

CAS RN

103300-84-1
Record name Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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